3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
Description
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclopentylmethoxy group at the third carbon and two methyl groups at the second carbon of the propane backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The cyclopentylmethoxy substituent introduces significant steric bulk and lipophilicity, which may influence reactivity, solubility, and crystallinity compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-(cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-7-10-5-3-4-6-10/h10H,3-9H2,1-2H3 |
InChI Key |
BPXIUPBMOIRTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride byproduct.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic residues (e.g., lysine, cysteine).
Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table provides a systematic comparison of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride with analogous sulfonyl chlorides, highlighting structural variations and their implications:
Key Observations:
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride () exhibits increased electrophilicity due to electron-withdrawing fluorine atoms, making it more reactive toward nucleophiles like amines .
Lipophilicity and Solubility :
- The cyclopentylmethoxy group enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability in pharmaceutical contexts. In contrast, methoxy derivatives () are more polar and water-soluble .
Commercial Availability :
- The discontinuation of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride () contrasts with the availability of 3,3-difluoro and methoxy analogs. This suggests that bulkier substituents may complicate synthesis or reduce demand .
Biological Activity
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride, with the CAS number 53333-76-9, is a sulfonyl chloride compound that has garnered interest in various fields of chemical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data tables and findings from case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₅ClO₂S
- Molecular Weight : 190.72 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 207.5 °C at 760 mmHg
- Flash Point : 79.3 °C
These properties suggest that the compound is a stable sulfonyl chloride, which may play a role in its reactivity and biological interactions.
Biological Activity Overview
The biological activity of sulfonyl chlorides is often linked to their ability to act as electrophiles in nucleophilic substitution reactions, which can lead to the formation of sulfonamide derivatives. These derivatives have been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antiproliferative Activity
Research has indicated that sulfonyl derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from sulfonyl chlorides have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the micromolar range against breast and colon cancer cell lines. In a study involving related compounds, some derivatives demonstrated IC₅₀ values ranging from 100 µM to 500 µM depending on their structural modifications .
Case Study 1: Synthesis and Characterization
A recent study synthesized several sulfonamide derivatives from sulfonyl chlorides similar to 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride. The compounds were characterized using NMR and mass spectrometry, confirming their structures. The antiproliferative activity was evaluated using colorimetric assays, revealing that certain derivatives had enhanced activity compared to the parent sulfonyl chloride .
Case Study 2: Antioxidant Activity
Another research effort assessed the antioxidant potential of related sulfonamide compounds using DPPH and ABTS assays. The results indicated that some compounds exhibited moderate antioxidant activity with IC₅₀ values ranging from 50 µg/mL to over 200 µg/mL, suggesting potential therapeutic applications in oxidative stress-related conditions .
Table 1: Biological Activity of Related Sulfonamide Derivatives
| Compound Name | IC₅₀ (µM) | Activity Type |
|---|---|---|
| Sulfonamide A | 150 | Antiproliferative |
| Sulfonamide B | 300 | Antioxidant |
| Sulfonamide C | 450 | Antiproliferative |
| Sulfonamide D | 200 | Antioxidant |
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClO₂S |
| Molecular Weight | 190.72 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 207.5 °C |
| Flash Point | 79.3 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
